Temelastine

Description

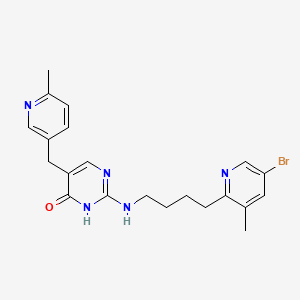

Structure

3D Structure

Propriétés

Numéro CAS |

86181-42-2 |

|---|---|

Formule moléculaire |

C21H24BrN5O |

Poids moléculaire |

442.4 g/mol |

Nom IUPAC |

2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H24BrN5O/c1-14-9-18(22)13-25-19(14)5-3-4-8-23-21-26-12-17(20(28)27-21)10-16-7-6-15(2)24-11-16/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H2,23,26,27,28) |

Clé InChI |

OGEAASSLWZDQBM-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |

SMILES canonique |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |

Autres numéros CAS |

86181-42-2 |

Synonymes |

SK and F 93944 SK and F-93944 SKF 93944 temelastine |

Origine du produit |

United States |

Synthetic Methodologies and Molecular Architecture of Temelastine and Its Analogues

Chemical Synthesis Pathways and Strategies for Temelastine Production

While the precise, industrial-scale synthesis of this compound is proprietary, the academic literature concerning related pyrimidinone structures provides a clear indication of plausible synthetic strategies. The construction of the core 4(1H)-pyrimidinone ring is a central step. General methods for synthesizing pyrimidinone derivatives often involve the condensation of a compound containing a urea (B33335) or thiourea (B124793) moiety with a three-carbon component. tandfonline.comsci-hub.se For instance, a common route involves the cyclo-condensation of a substituted thiourea with a malonic acid derivative, such as ethyl cyanoacetate, often in the presence of an acid catalyst. tandfonline.com Another approach is the reaction of S,N-acetals with S-methyldiarylisothiourea. ijnrd.org

Following the formation of the central pyrimidinone ring, the synthesis would proceed with the sequential attachment of the required side chains. The synthesis of a very close analogue, 2-[[4-(3-Methoxy-2-pyridyl)butyl]amino]-5-[(6-methyl-3-pyridyl)methyl]-4-(1H)-pyrimidinone, offers specific insight into the final steps. prepchem.com This synthesis involves the reduction of a hydroxymethyl group on the pyrimidinone ring at the C5 position. prepchem.com The reaction of 2-[[4-(3-Methoxy-2-pyridyl)butyl]amino]-5-[(6-methyl-3-pyridyl)hydroxymethyl]-4-(1H)-pyrimidinone with formic acid and triethylamine (B128534) at reflux yields the final reduced product. prepchem.com This suggests that a key final step in the synthesis of this compound likely involves the reduction of a carbonyl or hydroxymethyl precursor to form the 5-((6-methyl-3-pyridinyl)methyl) group.

Design and Synthetic Routes for Novel this compound Analogues

The development of novel analogues of this compound is guided by the goal of optimizing potency, selectivity, and pharmacokinetic properties. This compound often serves as a benchmark compound in the design of new H1-antagonists that fall outside the classical structural formulas. tandfonline.combioline.org.br Synthetic strategies for these analogues focus on modifying the pyrimidinone core and diversifying the side chains.

A prevalent strategy involves multi-step synthesis starting with the construction of a core heterocycle. For example, a series of N1-aryl-pyridopyrimidinones were synthesized by first performing a cyclo-condensation of a monoaryl thiourea with ethyl cyanoacetate. tandfonline.com The resulting mercaptopyrimidinone was then cyclo-condensed with acetylacetone (B45752) to form the fused pyridopyrimidinone ring system. tandfonline.com Further diversification was achieved by methylating the mercapto group, followed by nucleophilic displacement with various amines to introduce different side chains at the C-2 position. tandfonline.com

Similarly, novel quinazolinone-based antihistamines have been synthesized, drawing inspiration from the structure of this compound. bioline.org.brtandfonline.com One such synthesis started from 2-methyl aniline (B41778) to create a 2-(3-bromopropyl thio)-3-(2-methyl phenyl) quinazolin-4(3H)-one intermediate, which then reacted with various amines to yield a library of analogues with diverse side chains. tandfonline.com These approaches demonstrate a modular strategy: building a central heterocyclic scaffold and then appending various functionalized side chains to probe the structure-activity relationships.

Elucidation of Structure-Activity Relationships (SAR) in Histamine (B1213489) H1 Receptor Binding

The affinity and potency of this compound and its analogues are highly dependent on their molecular architecture. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural modifications influence the compound's ability to bind to and antagonize the histamine H1 receptor.

The 4(1H)-pyrimidinone core is a critical pharmacophore for H1-receptor antagonism in this class of compounds. sci-hub.se While direct modifications of this compound's core are not widely reported, studies on bioisosteric replacements, where the pyrimidinone is fused with other rings, provide valuable insights. For instance, creating fused systems like pyrido[2,3-d]pyrimidin-4(3H)-ones has yielded compounds with potent H1-receptor antagonistic activity, with pA2 values comparable to or exceeding that of the standard drug cetirizine. tandfonline.com The fact that these more complex, rigid structures retain high affinity highlights the foundational importance of the embedded pyrimidinone moiety for receptor interaction. Similarly, quinazolinone and thieno[2,3-d]pyrimidinone cores have been successfully used to develop potent H1-antihistamines, further establishing that the general electronic and structural features of the pyrimidinone system are key to activity. tandfonline.comresearchgate.net

The nature and position of substituents on the side chains attached to the pyrimidinone core have a profound impact on antagonistic potency. SAR studies on a series of N1-aryl-pyridopyrimidinones revealed several key trends: tandfonline.com

Substituents on the N-1 Aryl Ring: The presence of halogen atoms (bromo, chloro) or a methoxy (B1213986) group on the aryl ring at the N-1 position generally enhances potency. Groups at the para or meta position were found to be particularly effective. tandfonline.com

Substituents at the C-2 Position: The amine side chain at the C-2 position is crucial. Potency is influenced by the nature of the amine; for example, N,N-diethylamino and N,N-diethylpropylenediamino substituents yielded highly potent compounds. tandfonline.com

The following table summarizes the in vitro H1-receptor antagonistic activity (pA2 values) for selected pyridopyrimidinone analogues, demonstrating the influence of side-chain modifications. A higher pA2 value indicates greater antagonistic potency.

| Compound ID | N-1 Aryl Substituent (R) | C-2 Side Chain (R1) | pA2 Value |

| 1 | H | N,N-dimethylamino | 7.30 |

| 15 | p-Chloro | N,N-dimethylamino | 8.80 |

| 27 | p-Bromo | N,N-dimethylamino | 9.20 |

| 34 | p-Chloro | N,N-diethylamino | 9.74 |

| 46 | p-Bromo | N,N-diethylpropylenediamino | 9.75 |

| Cetirizine | (Standard) | (Standard) | 9.40 |

Data sourced from research on N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones. tandfonline.com

These findings indicate that a combination of an electron-withdrawing or bulky lipophilic group on the N-1 aryl ring and specific amine moieties on the C-2 side chain leads to optimal H1 receptor antagonism. tandfonline.com

Stereochemistry plays a critical role in the interaction between a ligand and its receptor. This compound itself is an achiral molecule, meaning it does not have a stereocenter and is not optically active. nih.gov However, the specific three-dimensional conformation it adopts is crucial for fitting into the binding pocket of the H1 receptor.

The interaction of H1-antagonists is often described by a pharmacophoric model, which defines the essential spatial arrangement of functional groups required for binding. Research on various H1-antagonists has led to the refinement of a triangular pharmacophoric model. tandfonline.comijnrd.org This model posits that the key features—typically two aromatic rings and a protonatable nitrogen atom—must maintain specific distances from each other to achieve optimal receptor fit. tandfonline.com Although this compound does not have a classic tertiary amine, the nitrogen atoms within its heterocyclic structure and side chain fulfill the necessary electronic requirements for receptor interaction.

Studies on related chiral H1-antagonists confirm the importance of stereoselectivity. The different enantiomers of a chiral drug often exhibit significantly different affinities for the H1 receptor, underscoring that the receptor's binding site is asymmetric. ijnrd.org Therefore, while this compound is achiral, its potent activity relies on its ability to adopt a rigid conformation that correctly orients its pyridinyl and pyrimidinone moieties to match the geometric and electronic landscape of the H1 receptor's binding site.

Molecular Pharmacology and Receptor Interaction Dynamics

Mechanism of Histamine (B1213489) H1 Receptor Antagonism

Temelastine functions as a competitive antagonist of the histamine H1 receptor. nih.gov This means it binds to the same site on the receptor as histamine, but without activating it, thereby preventing histamine from eliciting its downstream effects. ontosight.aiiiab.me Histamine, when released during an allergic response, binds to H1 receptors on various cells, leading to symptoms like itching, vasodilation, and smooth muscle contraction. ontosight.ai By occupying these receptors, this compound effectively blocks these allergic responses. ontosight.ai

Many H1-antihistamines, and likely this compound, are considered inverse agonists rather than true neutral antagonists. wikipedia.org This means they not only block the action of agonists like histamine but also reduce the basal activity of the receptor, stabilizing it in an inactive conformation. patsnap.comjiaci.org

Studies have demonstrated that this compound competitively binds to H1 receptors. ontosight.ainih.gov In a study measuring the inhibition of cutaneous histamine wheals, single oral doses of this compound produced dose-dependent reductions in wheal areas, with the effect being maximal by 2 hours after dosing and still present at 8 hours. nih.gov Specifically, at 2 hours, 50 mg, 100 mg, and 200 mg doses reduced wheal size by 53%, 64%, and 78%, respectively. nih.gov Another study showed that a 100 mg dose of this compound produced significant reductions in histamine wheal area at 8, 12, 16, and 20 hours. nih.gov

Binding studies have shown that this compound has a relatively low affinity for mouse cortex H1-receptors compared to its affinity for H1-receptors in guinea-pig ileum and cortex. nih.gov This suggests potential species- and tissue-related differences in H1-receptor binding. nih.gov The binding of H1-antihistamines can be influenced by various factors, and the dissociation rate from the receptor can be a key determinant of their functional activity. For instance, the long dissociation half-time of some antihistamines from the H1 receptor contributes to their prolonged action. ucl.ac.be

Table 1: Inhibition of Histamine-Induced Wheal Area by this compound

| Dose | Time Post-Dosing | Percent Reduction in Wheal Area |

|---|---|---|

| 50 mg | 2 hours | 53% |

| 100 mg | 2 hours | 64% |

| 200 mg | 2 hours | 78% |

| 100 mg | 8 hours | 64% |

| 100 mg | 12 hours | 49% |

| 100 mg | 16 hours | 56% |

| 100 mg | 20 hours | 51% |

Data sourced from a randomized, double-blind, controlled study. nih.gov

A key characteristic of this compound is its high selectivity for peripheral H1 receptors with limited penetration of the central nervous system (CNS). nih.govnih.gov This selectivity is attributed to its physicochemical properties, which prevent it from readily crossing the blood-brain barrier. nih.govresearchgate.netcapes.gov.br This is a significant advantage over first-generation antihistamines, which often cause sedation and other CNS side effects due to their ability to block H1 receptors in the brain. europeanreview.orgdrugbank.com The low brain penetration of this compound has been demonstrated in studies comparing its binding to mouse cortex H1-receptors in vitro and in vivo with that of classical H1-receptor antagonists like mepyramine and promethazine (B1679618). nih.gov

Furthermore, this compound exhibits high specificity for the H1 receptor, with little to no significant affinity for other receptor subtypes, such as muscarinic, serotonin (B10506), or adrenergic receptors. europeanreview.orgscispace.com This high receptor selectivity contributes to its favorable tolerability profile. ontosight.ai

The binding of histamine to the H1 receptor induces a conformational change that activates downstream signaling pathways. proteopedia.org As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, preventing this activation. patsnap.comjiaci.org The binding of H1-antihistamines can occur at a site distinct from the histamine binding site, inducing a conformational change that locks the receptor in an inactive state. patsnap.com

While specific studies on this compound's allosteric modulation are not detailed, the general mechanism for H1-antihistamines involves binding within the transmembrane helices of the receptor. nih.gov This binding prevents the conformational rearrangements necessary for G-protein coupling and subsequent signaling. The interaction of some antihistamines with specific amino acid residues, such as those in the second extracellular loop of the H1 receptor, can contribute to noncompetitive antagonism. researchgate.net

Computational Approaches to Ligand-Receptor Interactions

Computational methods are increasingly used to understand the interactions between ligands like this compound and their receptors at a molecular level.

In the absence of a crystal structure for the this compound-H1 receptor complex, homology modeling has been a valuable tool. nih.gov This technique uses the known three-dimensional structure of a related protein, such as bovine rhodopsin or other crystallized GPCRs, as a template to build a model of the human histamine H1 receptor. nih.govresearchgate.netwikidoc.org The crystal structure of the human H1 receptor in complex with doxepin (B10761459) has also provided a crucial template for more recent and accurate homology models. wikidoc.orgmdpi.com These models provide a structural framework for understanding how this compound and other antihistamines bind to the receptor. researchgate.netacademicjournals.org

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.comrsc.orgnih.gov These simulations place the this compound molecule into the binding site of the H1 receptor model to identify the most likely binding pose and the key interactions that stabilize the complex. researchgate.netrsc.org

Docking studies have identified several amino acid residues within the H1 receptor that are crucial for antagonist binding. nih.govresearchgate.net These often include aromatic residues that form hydrophobic interactions and specific polar residues that can form hydrogen bonds. nih.govresearchgate.net For example, studies on other H1-antihistamines have highlighted the importance of residues like Asp107, Lys191, and Trp428 in ligand binding. nih.govresearchgate.net Molecular dynamics simulations can further refine these docked poses and provide insights into the dynamic changes that occur upon ligand binding. researchgate.netmdpi.com

Table 2: Key Amino Acid Residues in the Histamine H1 Receptor Binding Pocket

| Residue | Location | Potential Interaction |

|---|---|---|

| Tyr108 | Transmembrane Helix 3 | Aromatic/Lipophilic |

| Phe184 | Transmembrane Helix 4 | Aromatic/Lipophilic |

| Phe190 | Transmembrane Helix 4 | Aromatic/Lipophilic |

| Lys191 | Transmembrane Helix 5 | Ionic/Hydrogen Bonding |

| Phe199 | Transmembrane Helix 5 | Aromatic/Lipophilic |

| Trp428 | Transmembrane Helix 6 | Aromatic/Lipophilic |

| Tyr431 | Transmembrane Helix 6 | Aromatic/Lipophilic |

Based on homology modeling and docking studies of various H1-antagonists. nih.govresearchgate.net

In Silico Prediction of Biological Barrier Permeation

The ability of a drug to cross biological barriers, particularly the blood-brain barrier (BBB), is a critical determinant of its pharmacological profile, especially concerning central nervous system (CNS) side effects. This compound is recognized as a non-sedating H1-receptor antagonist, a property attributed to its negligible ability to penetrate the CNS. capes.gov.brresearchgate.net In silico models are instrumental in predicting this behavior at an early stage of drug development. mdpi.com

Computational models predict BBB permeation primarily based on a compound's physicochemical properties and its interaction with transport proteins. The logarithmic ratio of the concentration of a drug in the brain to that in the blood (logBB) is a common quantitative measure of BBB permeation. uniroma1.it this compound has a reported experimental logBB value of -1.88, indicating very poor penetration into the brain. uniroma1.itresearchgate.net

Several molecular descriptors are used in in silico models to predict logBB values. These include molecular weight (MW), lipophilicity (logP or logD), and descriptors related to molecular polarity and hydrogen bonding capacity, such as the Polar Surface Area (PSA). uniroma1.itnih.gov A study analyzing various polar surface descriptors identified this compound as a BBB non-penetrant. uniroma1.it

A crucial factor limiting this compound's entry into the CNS is its interaction with efflux transporters at the BBB, particularly P-glycoprotein (P-gp). uniroma1.it P-gp is an ATP-dependent efflux pump that actively transports a wide range of substrates out of the brain, effectively reducing their CNS concentration. nih.govnih.gov In silico and in vitro data have identified this compound as a P-gp substrate. uniroma1.it This active efflux mechanism is a primary reason for its low brain penetration, even more so than its passive diffusion characteristics alone. uniroma1.it Consequently, this compound has been noted as an outlier in predictive models that rely solely on passive permeability, highlighting the importance of incorporating transporter interactions in modern in silico BBB prediction tools. uniroma1.it

Table 1: Physicochemical Properties and In Silico BBB Permeation Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| logBB | -1.88 | uniroma1.itresearchgate.net |

| Molecular Weight (MW) | 442.40 Da | uniroma1.it |

| Polar Surface Area (PSA) | 47.79 Ų | uniroma1.it |

| Topological Polar Surface Area (TPSA) | 79.27 Ų | uniroma1.it |

| P-glycoprotein (P-gp) Substrate | Yes | uniroma1.it |

In Vitro Pharmacological Characterization and Cellular System Studies

Assessment of Antihistaminic Activity in Isolated Tissue Preparations

Studies using isolated animal tissues have been fundamental in demonstrating the direct antihistaminic properties of Temelastine at the receptor level.

The guinea-pig isolated ileum is a classic pharmacological preparation used to assess the potency of H1 antagonists. nih.govnih.gov In this bioassay, histamine (B1213489) induces smooth muscle contraction, an effect mediated by H1 receptors. This compound has been shown to act as a competitive antagonist in this model. This is demonstrated by a rightward shift in the histamine concentration-response curve in the presence of this compound, without a reduction in the maximum response, which is characteristic of competitive antagonism. The potency of a competitive antagonist in this assay is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the original response.

Histamine is a potent constrictor of airway smooth muscle, a key factor in the pathophysiology of asthma. mdpi.com The ability of H1 antagonists to inhibit this action is evaluated using isolated tracheal smooth muscle preparations. In such studies, this compound effectively inhibits the contractile responses induced by histamine, providing direct evidence of its potential to counteract histamine-mediated bronchoconstriction. The mechanism involves blocking the H1 receptors on the smooth muscle cells, thereby preventing the intracellular signaling cascade that leads to muscle contraction.

Radioligand binding assays provide a direct measure of a drug's affinity for a specific receptor. These assays utilize membrane preparations rich in the target receptor (e.g., from cells expressing the human H1 receptor) and a radiolabeled ligand (e.g., [3H]mepyramine) that binds specifically to the receptor. nih.gov The affinity of an unlabeled compound like this compound is determined by its ability to displace the radioligand. nih.gov The results are typically expressed as an inhibition constant (Ki), which is the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. In displacement analysis of [3H]mepyramine binding on preparations of the human histamine H1 receptor, this compound demonstrated significant affinity. researchgate.net

| Assay Type | Parameter | Value |

| Radioligand Displacement | pKi | 7.9 |

This table displays the affinity of this compound for the human histamine H1 receptor as determined by radioligand displacement assays.

Cellular Metabolism and Biotransformation Analysis

Understanding the metabolic fate of a compound is crucial. In vitro studies using primary liver cells (hepatocytes) from different species allow for the investigation of metabolic pathways and the identification of potential species-specific differences. mdpi.comprotocols.io

Comparative studies using primary hepatocyte cultures have revealed marked species differences in the metabolism of this compound. nih.gov The metabolic profile of this compound is complex, with variations observed in the rate of production, accumulation, and distribution of its metabolites among rats, dogs, cynomolgus monkeys, and humans. nih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are key analytical techniques used to separate and identify the metabolites formed in these hepatocyte incubations. nih.gov

Two notable metabolites of this compound are a hydroxylated metabolite (SK&F 94224) and a quaternary N-glucuronide. nih.gov The formation of these metabolites shows significant interspecies variability. nih.gov

SK&F 94224 : This hydroxylated metabolite was found in varying amounts in incubations with hepatocytes from dogs, rats, and cynomolgus monkeys, being particularly prominent in the dog. However, it was not detected at appreciable concentrations in human hepatocyte incubations. nih.gov

N-glucuronide : N-glucuronidation, the attachment of glucuronic acid to a nitrogen atom, is a common metabolic pathway for drugs containing tertiary amine groups. nih.govhyphadiscovery.com The N-glucuronide of this compound was not detected in the rat hepatocyte system. In contrast, it was present to a modest or significant extent in incubations with hepatocytes from the dog, cynomolgus monkey, and human. nih.gov

| Species | SK&F 94224 (Hydroxylated Metabolite) | This compound N-glucuronide |

| Rat | Present | Not Detected |

| Dog | Present (Prominent) | Present (Modest/Significant) |

| Cynomolgus Monkey | Present | Present (Modest/Significant) |

| Human | Not Detected at Appreciable Levels | Present (Modest/Significant) |

This table summarizes the species-specific differences in the formation of major this compound metabolites in primary hepatocyte cultures. nih.gov

Time-Dependent Metabolic Profile Analysis

The biotransformation of this compound has been investigated using in vitro models, particularly through the use of cultured hepatocytes from various species, including rats, dogs, cynomolgus monkeys, and humans. nih.govresearchgate.net Such studies are crucial for determining species-specific metabolic pathways and for extrapolating preclinical data to humans. In these cellular systems, the analysis of metabolites can be conducted as a function of incubation time, allowing for an understanding of the rate and sequence of metabolic transformations. researchgate.net The use of intact cellular structures like hepatocytes is advantageous as it preserves the complex interplay of metabolic enzymes, enabling the transformation of compounds through multiple subsequent steps, similar to the in vivo environment. While detailed time-course data for this compound's metabolic profile is not extensively published in the public domain, the methodologies employed in studies using hepatocyte cultures inherently allow for such time-dependent analysis. researchgate.net These investigations typically compare the metabolic profiles across species to identify differences in biotransformation, which can explain species-specific effects or toxicities. nih.gov

Investigation of Cellular Transport and Accumulation Mechanisms

The movement of compounds across the cell membrane is a critical factor in their pharmacological and toxicological activity. This transport can occur through passive diffusion or via active, energy-dependent mechanisms that may involve carrier proteins or endocytosis. nih.govnih.gov Understanding these mechanisms is essential for characterizing a compound's disposition. Research into this compound has explored its effects on cellular processes, particularly within hepatocytes, to elucidate the mechanisms behind its biological effects. nih.govnih.gov

Modulation of Thyroxine Uptake and Efflux in Cultured Hepatocytes

Studies have shown that this compound induces species-specific changes in the thyroid gland in rats, which are not observed in dogs or mice. nih.gov The mechanism for these changes is not a direct effect on the thyroid gland itself but is linked to an enhanced clearance of thyroxine (T4) from the circulation. nih.gov In vitro investigations using cultured rat hepatocytes have been instrumental in clarifying this phenomenon. These studies suggest that this compound causes a drug-induced increase in the binding and uptake of T4 by hepatocytes. nih.gov This leads to an increased intracellular accumulation of the hormone, which subsequently enhances its metabolic clearance. nih.govnih.gov This effect on hepatocellular T4 accumulation contributes to the observed decrease in circulating T4 levels and the consequent stimulation of the thyroid gland seen in rats. nih.govresearchgate.net

The table below summarizes the findings on the effect of this compound on thyroxine accumulation in cultured rat hepatocytes.

| Experimental Condition | Observation | Implication |

| Treatment with this compound | Increased hepatocellular accumulation of radiolabelled thyroxine. nih.gov | Enhanced uptake and/or binding of T4 within liver cells. |

| Species Comparison | Effect pronounced in rat hepatocytes; not observed in dog or mouse. nih.gov | Explains the species-specific thyroid effects of this compound. |

| Consequence | Leads to enhanced metabolic clearance of thyroxine. nih.gov | Mechanism for decreased circulating T4 levels in vivo. |

Energy Dependency of Cellular Accumulation Processes

Cellular uptake and accumulation processes can be either energy-independent (e.g., passive diffusion) or energy-dependent (e.g., active transport, endocytosis). nih.gov Energy-dependent mechanisms require cellular metabolic energy, typically in the form of adenosine (B11128) triphosphate (ATP), and are often inhibited by low temperatures or metabolic inhibitors. nih.govresearchgate.net The investigation into this compound's effect on thyroxine accumulation in cultured rat hepatocytes included experiments to probe this aspect. nih.gov The cellular accumulation of thyroxine in the presence of this compound was found to be temperature-sensitive. Specifically, the accumulation was significantly reduced when experiments were conducted at 4°C compared to 37°C. nih.gov The inhibition of cellular processes at low temperatures is a hallmark of an energy-dependent mechanism, as it slows down or halts enzymatic activities and other ATP-requiring functions. nih.gov This suggests that the increased accumulation of thyroxine in hepatocytes modulated by this compound is not a simple passive process but rather relies on active, energy-requiring cellular transport mechanisms. nih.govnih.gov

The table below illustrates the temperature dependence of thyroxine accumulation, indicating an energy-dependent process.

| Incubation Temperature | Effect on Thyroxine Accumulation | Interpretation |

| 37°C | Substantial cellular accumulation of thyroxine observed. nih.gov | Optimal temperature for active cellular processes. |

| 4°C | Significantly reduced thyroxine accumulation. nih.gov | Inhibition of metabolic energy production and energy-dependent transport. |

Pre Clinical Pharmacological Investigations in Animal Models Mechanistic Focus

Evaluation of Antagonistic Effects on Bronchoconstriction

Inhibition of Pharmacologically Induced Bronchoconstriction

In vitro and in vivo animal studies have demonstrated temelastine's potent and selective antagonistic effects against histamine-induced bronchoconstriction.

In isolated guinea pig trachea preparations, this compound exhibited a concentration-dependent inhibition of contractions induced by histamine (B1213489). nih.gov It was found to be a competitive antagonist of histamine-induced contractions of the guinea pig ileum. nih.gov The potency of this compound in these in vitro models was shown to be significantly greater than that of mepyramine. nih.govnih.gov

In anesthetized guinea pigs, this compound effectively displaced histamine bronchoconstriction dose-response curves at doses that did not significantly affect histamine-induced tachycardia, indicating its selectivity for H1 receptors. nih.gov Further in vivo studies in anesthetized mongrel dogs revealed that this compound selectively inhibited bronchoconstriction induced by intravenous histamine at low doses. nih.gov In contrast, another H1-receptor antagonist, terfenadine, blocked both histamine- and acetylcholine-induced bronchoconstriction at similar doses, highlighting this compound's selectivity. nih.gov

Table 1: Inhibitory Effect of this compound on Histamine-Induced Contractions in Isolated Guinea Pig Trachea

| Compound | Concentration (M) | pKB / pA2 | Reference |

|---|---|---|---|

| This compound (SK&F 93944) | 10⁻⁹ - 10⁻⁷ | 9.5 | nih.gov |

| Mepyramine | 10⁻⁸ - 10⁻⁶ | 8.5 | nih.gov |

| This compound (SK&F 93944) | - | 9.55 | nih.gov |

pKB and pA2 are measures of antagonist potency.

Attenuation of Antigen-Induced Bronchoconstriction

This compound has also been evaluated for its efficacy in attenuating bronchoconstriction triggered by antigens. In actively sensitized guinea pig trachea, this compound significantly depressed the initial, rapid phase of the contractile response to ovalbumin antigen. nih.gov However, it did not have an effect on the later, more sustained phase of the contraction. nih.gov

In a different model using mongrel dogs with a natural allergy to Ascaris suum antigen, pretreatment with aerosolized this compound significantly inhibited the bronchospasm that was elicited by increasing concentrations of the aerosolized antigen. nih.gov A similar inhibitory effect was observed with mepyramine. nih.gov

Peripheral Antihistaminic Efficacy in In Vivo Models

Protection Against Cutaneous Histamine-Induced Responses

The peripheral antihistaminic efficacy of this compound has been demonstrated in vivo through its ability to protect against skin reactions induced by histamine. In conscious rats and guinea pigs, oral pretreatment with this compound provided protection against the response to intradermal histamine injections. nih.gov This indicates that this compound effectively blocks histamine H1-receptors in the peripheral vasculature and skin.

Comparative Potency Assessment in Animal Models

Comparative studies have consistently shown that this compound's potency is comparable to or significantly greater than the standard H1-receptor antagonist, mepyramine, across various animal models. nih.gov In anesthetized cats, this compound antagonized the depressor responses to histamine H1-receptor agonists at doses that had no effect on the responses to an H2-receptor agonist, further confirming its H1-selectivity and potency in vivo. nih.gov

Assessment of Blood-Brain Barrier Permeation

A key characteristic of this compound is its negligible ability to cross the blood-brain barrier, a feature that distinguishes it from many classical antihistamines. nih.govcapes.gov.br Studies using radiolabeled this compound ([14C]-SK&F 93944) in rats showed that brain concentrations of the compound were very low compared to the steady-state blood concentrations. nih.gov In stark contrast, the brain concentrations of the classical antihistamine [3H]-mepyramine were found to be approximately three times higher than its blood concentrations. nih.gov This limited penetration into the central nervous system is attributed to the physicochemical properties of this compound. capes.gov.br The lack of significant brain penetration suggests that this compound is less likely to cause central nervous system side effects, such as sedation, which are common with older antihistamines. nih.govcapes.gov.br

Table 2: Brain vs. Blood Concentrations of this compound and Mepyramine in Rats

| Compound | Brain Concentration vs. Blood Concentration | Reference |

|---|---|---|

| [14C]-Temelastine (SK&F 93944) | Very low compared to steady-state blood concentrations | nih.gov |

| [3H]-Mepyramine | Approximately 3 times higher than blood concentrations | nih.gov |

Comparative Studies with Classical and Other Second-Generation Antihistamines

Preclinical investigations in various animal models have been crucial in elucidating the pharmacological profile of this compound, positioning it as a potent and selective H1-receptor antagonist. Comparative studies consistently demonstrated that this compound's potency is comparable or superior to the classical first-generation antihistamine, mepyramine. nih.gov

In in vitro assays using guinea-pig ileum, this compound acted as a competitive antagonist of histamine-induced contractions, exhibiting a high potency with a pA2 value of 9.55. nih.gov This indicates a strong affinity for the H1-receptor. Its activity was further confirmed in in vivo models. In anaesthetized guinea pigs, this compound effectively antagonized histamine-induced bronchoconstriction. nih.gov Similarly, oral administration of this compound provided protection against intradermal histamine injections in conscious rats and guinea pigs. nih.gov Across these different preclinical test systems, this compound was shown to be of comparable or significantly greater potency than mepyramine. nih.gov

Furthermore, this compound demonstrated high selectivity for the H1-receptor. In anaesthetized cats, it blocked the depressor responses caused by histamine H1-receptor agonists like betahistine, but had no effect on the responses induced by the H2-receptor agonist, dimaprit. nih.gov While it showed some weak, non-competitive antagonism of carbachol (B1668302) on the guinea-pig ileum in vitro, it was found to be devoid of measurable anticholinergic activity in vivo. nih.gov This contrasts with many classical antihistamines, which often have significant anticholinergic side effects.

Table 1: Comparative Preclinical Activity of this compound vs. Mepyramine

| Test System | Model | Parameter Measured | This compound (SK&F 93944) Finding | Mepyramine Comparison | Reference |

|---|---|---|---|---|---|

| In Vitro | Guinea-Pig Ileum | Histamine H1-Receptor Antagonism | Competitive antagonist; pA2 = 9.55 | Standard comparator | nih.gov |

| In Vivo | Anaesthetized Guinea Pig | Histamine Bronchoconstriction | Dose-dependent antagonism | This compound was of comparable or greater potency. | nih.gov |

| In Vivo | Conscious Rat & Guinea Pig | Intradermal Histamine Response | Protection against histamine-induced wheal | This compound was of comparable or greater potency. | nih.gov |

Implications of Negligible Central Nervous System Penetration on Antihistaminic Profile

A defining feature of this compound, and a key differentiator from classical antihistamines, is its negligible ability to penetrate the central nervous system (CNS). nih.gov This characteristic is fundamental to its classification as a second-generation antihistamine, developed specifically to avoid the central side effects, such as sedation and cognitive impairment, that plague first-generation agents like mepyramine and diphenhydramine (B27). researchgate.netallergyfacts.org.au

The poor CNS penetration of this compound was directly demonstrated in animal models using radiolabelled compounds. nih.gov Studies with [14C]-temelastine showed that brain concentrations of the compound were very low when compared with steady-state blood concentrations. nih.gov In stark contrast, studies with the classical antihistamine [3H]-mepyramine revealed that its brain concentrations exceeded blood concentrations by a factor of approximately three. nih.gov This significant difference in brain-to-blood concentration ratios highlights a fundamental divergence in the pharmacokinetic profiles of first- and second-generation antihistamines.

Table 2: Comparative CNS Penetration in Animal Models

| Compound | Method | Finding | Implication | Reference |

|---|---|---|---|---|

| This compound ([14C]-SK&F 93944) | Radiolabelled distribution study | Brain concentrations were very low compared to blood concentrations. | Low potential for CNS-mediated side effects. | nih.gov |

| Mepyramine ([3H]-mepyramine) | Radiolabelled distribution study | Brain concentrations exceeded blood concentrations by a factor of ~3. | High potential for CNS-mediated side effects (e.g., sedation). | nih.gov |

The inability of this compound to readily cross the blood-brain barrier means that it exerts its antihistaminic effects primarily on peripheral H1-receptors. nih.govnih.gov This separation of peripheral and central activity is the key mechanistic basis for its non-sedating profile. While the precise mechanism for this low permeability was not fully elucidated in initial studies, it is characteristic of modern antihistamines. researchgate.net Many such compounds are substrates for active efflux pumps, like P-glycoprotein, at the blood-brain barrier, which actively transport them out of the CNS, thereby maintaining low brain concentrations even if some passive diffusion occurs. researchgate.netresearchgate.net

The preclinical evidence indicating a lack of CNS effects was a strong predictor of this compound's favorable profile. nih.govnih.gov These preclinical findings suggested that this compound could offer the therapeutic benefits of H1-receptor antagonism without the undesirable effects on the central nervous system, a significant advantage over classical antihistamines. nih.gov

Compound Reference Table

Comparative Academic Analyses and Mechanistic Differentiations

Comparative Pharmacological Profiles with Other H1 Receptor Antagonists

Temelastine (SK&F 93944) is a potent and selective H1-receptor antagonist distinguished by its minimal ability to cross the blood-brain barrier. nih.govnih.gov This characteristic suggests a reduced likelihood of central nervous system side effects, such as sedation, commonly associated with first-generation antihistamines. nih.gov

Potency, Selectivity, and Duration of Action Comparisons

In vitro and in vivo studies have demonstrated that this compound's potency is comparable or superior to the first-generation antihistamine, mepyramine. nih.gov In studies on guinea pig ileum, this compound acted as a competitive antagonist to histamine (B1213489), displaying a high pA2 value of 9.55. nih.gov Furthermore, in conscious rats and guinea pigs, oral administration of this compound provided protection against intradermal histamine injections. nih.gov

A study comparing the effects of single oral doses of this compound and chlorpheniramine (B86927) on cutaneous histamine wheals in human subjects revealed dose-dependent reductions in wheal areas for this compound. nih.gov At the two-hour mark, 50 mg, 100 mg, and 200 mg doses of this compound reduced wheal size by 53%, 64%, and 78%, respectively, while a 4 mg dose of chlorpheniramine resulted in a 32% reduction. nih.gov This indicates a significantly greater potency for this compound in this measure of antihistaminic activity.

The duration of action of this compound has also been shown to be prolonged. In a separate study, a 100 mg dose of this compound sustained a significant reduction in histamine wheal area for up to 20 hours, with reductions of 64% at 8 hours, 49% at 12 hours, 56% at 16 hours, and 51% at 20 hours. nih.gov This long duration of action is a desirable characteristic for an antihistamine, allowing for less frequent dosing. dovepress.comaaaai.org Newer second-generation antihistamines are also noted for their long-acting properties. aaaai.org

Table 1: Comparative Potency of this compound and Chlorpheniramine

| Drug | Dose | Time Post-Dosing | Wheal Size Reduction |

|---|---|---|---|

| This compound | 50 mg | 2 hours | 53% |

| This compound | 100 mg | 2 hours | 64% |

| This compound | 200 mg | 2 hours | 78% |

| Chlorpheniramine | 4 mg | 2 hours | 32% |

Data sourced from a randomized, double-blind, controlled study measuring the inhibition of cutaneous histamine wheals. nih.gov

Differential Interactions with Histaminergic and Other Receptor Systems

This compound exhibits high selectivity for the H1-receptor. While it is a potent antagonist of histamine-induced contractions in guinea-pig ileum, it is only a weak, non-competitive inhibitor of histamine's effects on the guinea-pig atrium, which are mediated by H2-receptors. nih.gov In anesthetized cats, this compound effectively antagonized the depressor responses to H1-receptor agonists but had no effect on the responses to the H2-receptor agonist, dimaprit. nih.gov

Regarding other receptor systems, this compound has been shown to be a weak, non-competitive antagonist of carbachol (B1668302) on the guinea-pig ileum in vitro. nih.gov However, it was found to be devoid of measurable anticholinergic activity in vivo. nih.gov This is a significant advantage over many first-generation antihistamines, which often exhibit notable anticholinergic side effects due to their lack of receptor selectivity. wikipedia.orgnv.gov Second-generation antihistamines, in general, have little to no affinity for muscarinic cholinergic, α-adrenergic, and serotonin (B10506) receptors. bts.gov this compound's pharmacological profile aligns with this improved selectivity.

Species-Specific Pharmacokinetic and Metabolic Differences

Significant species-specific differences have been observed in the metabolism of this compound. doi.orgnih.gov Studies using hepatocyte preparations from rats, dogs, cynomolgus monkeys, and humans have revealed distinct metabolic profiles. doi.orgnih.govresearchgate.net

A notable difference is the production of SK&F 94224, a hydroxylated metabolite of this compound. This metabolite was not detected in significant concentrations in human hepatocyte incubations but was present in varying amounts in the other species, particularly in dog hepatocytes. doi.orgnih.gov Conversely, this compound N-glucuronide was not found in the rat hepatocyte system but was present to a modest or significant extent in incubations from dogs, cynomolgus monkeys, and humans. doi.orgnih.gov

Furthermore, this compound has been shown to induce species-specific thyroid histopathological lesions in rats, which are not observed in dogs or mice. nih.gov This effect in rats is linked to an enhanced clearance of thyroxine (T4) from the circulation, a phenomenon not seen in the other species. nih.gov In vitro studies suggest this is due to a drug-induced increase in hepatocellular T4 binding and uptake in rat hepatocytes, leading to enhanced metabolic clearance of the hormone. nih.gov

Table 2: Species-Specific Metabolism of this compound in Hepatocytes

| Metabolite | Rat | Dog | Cynomolgus Monkey | Human |

|---|---|---|---|---|

| SK&F 94224 (hydroxylated metabolite) | Present | High levels | Present | Not detected at appreciable concentrations |

| This compound N-glucuronide | Not detected | Modest to significant | Modest to significant | Modest to significant |

Data from comparative in vitro studies using hepatocyte preparations. doi.orgnih.gov

Structure-Based Comparisons with Different Antihistamine Generations

Antihistamines are broadly classified into first and second generations based on their structural characteristics and propensity to cause sedation. jiaci.orgcopbela.org First-generation antihistamines are typically lipophilic, allowing them to readily cross the blood-brain barrier and cause central nervous system effects. wikipedia.orgbts.gov

Second-generation antihistamines, including this compound, were designed to be less lipophilic and are often substrates for P-glycoprotein, an efflux transporter at the blood-brain barrier, which limits their brain penetration. jiaci.orgresearchgate.net The structure of this compound, a pyrimidinone derivative, contributes to these properties. nih.govnih.gov While the general structure of H1-antihistamines includes an aryl or heteroaryl group, a connecting moiety, and a terminal amine, the specific arrangement and chemical nature of these components dictate the drug's properties. ramauniversity.ac.in

The development of second-generation antihistamines focused on increasing selectivity for the H1-receptor and reducing affinity for other receptors, thereby minimizing side effects like sedation and anticholinergic effects. nv.govmedsafe.govt.nz this compound's structure confers this high selectivity, distinguishing it from the less selective first-generation agents. nih.govnih.gov Unlike many classical antihistamines that show pharmacophoric similarity to acetylcholine (B1216132) antagonists, the more diverse structures of second-generation agents like this compound reduce these anticholinergic properties. tandfonline.com

Table 3: General Structural and Functional Comparison of Antihistamine Generations

| Feature | First-Generation Antihistamines | Second-Generation Antihistamines (including this compound) |

|---|---|---|

| Lipophilicity | High | Low |

| Blood-Brain Barrier Penetration | Readily crosses | Limited penetration |

| CNS Sedation | Common | Minimal to none |

| H1-Receptor Selectivity | Lower | High |

| Anticholinergic Effects | Often present | Generally absent |

General characteristics based on multiple sources. wikipedia.orgnv.govbts.govtandfonline.com

Advanced Research Perspectives and Future Directions in Temelastine Research

Exploration of Novel Molecular Scaffolds and Derivatization Strategies

The development of Temelastine marked a significant step in antihistamine research, as its structure deviates from the classical pharmacophoric model of H1 receptor antagonists. tandfonline.com While traditional models emphasize specific structural requirements, the potent activity of compounds like this compound, Levocabastine, and Epinastine has demonstrated that other molecular frameworks can achieve high affinity for the H1 receptor. tandfonline.com This has encouraged researchers to explore novel molecular scaffolds and derivatization strategies, moving beyond the confines of first-generation structural templates. bioline.org.brresearchgate.net

This compound is built on a pyrimidinone core, a heterocyclic nucleus that is considered a "privileged scaffold" in drug design and appears in numerous clinically effective drugs. sci-hub.se The discovery that condensed heterocyclic systems, such as the one in this compound, could elicit potent antihistaminic effects without the typical sedative properties spurred the design of new classes of H1 antagonists. bioline.org.brrsc.org Research efforts have since focused on bioisosteres of the quinazoline (B50416) and pteridine (B1203161) systems, such as pyrido[2,3-d]pyrimidines, to develop new therapeutic agents. tandfonline.com

Inspired by the success of non-classical structures like this compound, medicinal chemists have synthesized and evaluated various new series of compounds. These include:

N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones : Designed based on a refined triangular pharmacophoric model, these compounds have shown potent H1-receptor antagonistic activity. tandfonline.com

1,8-Naphthyridine-3-carboxylic acid derivatives : These compounds represent another novel scaffold investigated for H1R antagonism. rsc.org

Triazolo[4,3-a]quinazolin-5(4H)-ones : This class of condensed heterocycles was developed as part of ongoing efforts to identify new quinazolinone-derived antihistamines. bioline.org.brresearchgate.net

These explorations underscore a strategic shift in drug discovery, where the structural anomalies of successful drugs like this compound serve as the foundation for designing next-generation compounds with potentially improved efficacy and pharmacological profiles. bioline.org.brrsc.org

Refined Computational Drug Design and Receptor Modeling

The unique characteristics of this compound, particularly its efficacy as a non-sedating antihistamine, have made it a subject of interest in computational drug design and receptor modeling studies. A key focus of this research has been to understand the physicochemical properties that prevent its significant penetration across the blood-brain barrier (BBB). researchgate.netunige.chcapes.gov.br

Computational studies have analyzed various lipophilicity parameters to model BBB permeation. These parameters include:

log P (octanol/water partition coefficient)

log D (distribution coefficient at a specific pH)

Δ log P (a measure of hydrogen-bonding capacity)

Early models suggested that low lipophilicity and high hydrogen-bonding capacity were primary determinants for excluding drugs from the central nervous system. unige.chcapes.gov.br However, analysis of a broad range of H1-antihistamines, including this compound, revealed that these parameters alone were insufficient to account for their sedative or non-sedative properties. unige.ch It became apparent that for ionizable basic drugs like most antihistamines, the distribution coefficient at physiological pH (log Doct,7.4) is a more accurate predictor of brain penetration. unige.chcapes.gov.br Quantitative Structure-Activity Relationship (QSAR) models have been developed incorporating these parameters, with this compound often included in the datasets used to build and validate predictions of BBB permeability. mdpi.comresearchgate.net

Beyond QSAR, more refined pharmacophoric models have been developed. The classical model for H1 antagonists was refined into a "triangular pharmacophoric model" to better accommodate structurally diverse compounds like this compound. tandfonline.com Computational software has been used to design new molecules based on this model, ensuring that the distances between key pharmacophoric features—such as the centroids of aryl rings and a protonatable nitrogen atom—are optimized for receptor binding while maintaining properties that limit BBB crossing. tandfonline.comtandfonline.com Molecular docking studies have also been employed to visualize and understand the binding modes of these novel compounds within the H1 receptor's active site. rsc.orgresearchgate.net

Table 1: Physicochemical Parameters of this compound Used in Computational Models

| Parameter | Reported Value/Class | Study Focus | Reference(s) |

| logBB | -1.88 | Blood-Brain Barrier Permeation | mdpi.comresearchgate.net |

| Classification | Non-sedating | CNS Side-effects | researchgate.netunige.chcapes.gov.br |

| log Doct,7.4 | N/A | Lipophilicity & BBB Penetration | unige.chcapes.gov.br |

Deeper Mechanistic Insights into Metabolic Pathways and Enzyme Systems

The metabolism of this compound is complex and exhibits significant species-dependent variations. doi.org Studies using hepatocyte preparations from rats, dogs, cynomolgus monkeys, and humans have been instrumental in elucidating its metabolic pathways. doi.orgresearchgate.netnih.gov These in vitro systems have successfully identified all the major metabolites previously found in in vivo studies. doi.org

The primary analytical method for separating this compound and its metabolites is high-performance liquid chromatography (HPLC), with subsequent identification confirmed by liquid chromatography/mass spectrometry (LC/MS). doi.orgnih.gov Research has revealed marked differences among species in the rate of metabolite production and their distribution. doi.org

Key findings from comparative metabolic studies include:

SK&F 94224 : This hydroxylated metabolite of this compound was found in significant amounts in incubations with dog hepatocytes and to a lesser extent in rat and monkey hepatocytes. However, it was notably absent or below detectable concentrations in human hepatocyte incubations. doi.org

This compound N-glucuronide : This conjugate metabolite was not detected in the rat hepatocyte system. In contrast, it was formed to a modest or significant extent in hepatocytes from dogs, cynomolgus monkeys, and humans. doi.org

Further mechanistic work has utilized enzyme inhibitors to probe the specific enzyme systems involved. The use of 1-Aminobenzotriazole (1-ABT), a well-known mechanism-based inhibitor of cytochrome P450 (CYP450) enzymes, helped to determine that certain biological effects observed in rats were caused by the parent this compound molecule and not an oxidatively generated metabolite. hilarispublisher.comnih.govsemanticscholar.org This implicates CYP450 enzymes in the oxidative metabolism of this compound, even if the resulting metabolites are not responsible for all observed pharmacology. hilarispublisher.comsemanticscholar.org

Table 2: Species Comparison of Major this compound Metabolites in Hepatocyte Cultures

| Metabolite | Human | Cynomolgus Monkey | Dog | Rat | Reference(s) |

| SK&F 94224 | Not Detected | Present | Present (High) | Present | doi.org |

| This compound N-glucuronide | Present | Present | Present | Not Detected | doi.org |

Investigation of this compound as a Probe for Histamine (B1213489) Receptor Biology and Physiology

This compound's specific pharmacological properties make it a valuable tool for investigating histamine receptor biology and physiology. As a selective, competitive H1-receptor antagonist that does not readily cross the blood-brain barrier, it can be used to distinguish between peripheral and central H1-mediated effects. unige.chcapes.gov.brnih.gov

One of the most insightful uses of this compound as a research probe has been in the study of H1-receptor trafficking. nih.gov In a study using intact human U373 MG astrocytoma cells, researchers exploited the fact that this compound is not cell-penetrant. nih.gov This characteristic allowed them to selectively measure binding to H1-receptors located on the plasma membrane. The results demonstrated that upon exposure to histamine, the number of H1-receptors accessible to this compound on the cell surface decreased, providing direct evidence for agonist-induced receptor internalization into an intracellular pool. nih.gov

This compound has also been used in vivo to dissect the roles of different histamine receptor subtypes in complex physiological processes. For example, it was co-administered with the H2-receptor antagonist Tiotidine to study the mechanisms of histamine-induced analgesia in the periaqueductal gray (PAG) region of the brain. psu.edu Such studies help to clarify the specific contribution of H1 receptor activation to pain modulation. psu.edu Furthermore, its ability to produce a dose-dependent inhibition of cutaneous histamine wheals has made it a standard for quantifying H1-receptor antagonism in human skin. nih.gov

The use of cytochrome P450 inhibitors like 1-Aminobenzotriazole alongside this compound has also served as a probing technique. hilarispublisher.comnih.govsemanticscholar.org By inhibiting its metabolism, researchers could confirm that thyroid lesions observed in rats were attributable to the parent drug, thereby probing the direct biological activity of this compound itself, independent of its metabolites. hilarispublisher.comsemanticscholar.org

Q & A

Q. What experimental methodologies are recommended to determine Temelastine’s binding affinity to histamine H1-receptors?

- Methodological Answer : Use radioligand displacement assays with tritiated antagonists (e.g., [³H]mepyramine) in varying buffer systems (e.g., Tris vs. HEPES). Measure equilibrium dissociation constants (Kd) via saturation binding curves, ensuring reproducibility across triplicate trials . For validation, compare results with structurally related antagonists (e.g., (+)-QMDP) under identical conditions to assess specificity . Report buffer composition, pH, and temperature, as these variables significantly influence Kd values (e.g., this compound’s Kd = 1.0 ± 0.1 nM in 10 mM Tris vs. 1.0 ± 0.1 nM in 10 mM HEPES) .

Q. How should researchers design experiments to ensure reproducibility in this compound’s pharmacological characterization?

- Methodological Answer : Follow standardized protocols for receptor preparation (e.g., membrane homogenates from transfected cell lines) and include positive/negative controls (e.g., histamine for agonist activity, mepyramine as a reference antagonist). Document all experimental parameters (e.g., incubation time, ligand concentrations) in line with guidelines for reporting pharmacological data . Use triplicate measurements for statistical rigor and validate findings across independent laboratories to address inter-lab variability .

Q. What statistical approaches are critical for interpreting this compound’s dose-response or binding data?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ or Kd values. Use ANOVA for comparing means across experimental groups (e.g., buffer conditions) and report confidence intervals. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U). Ensure raw data and statistical code are archived as supplementary materials to facilitate peer review and meta-analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported binding affinities across studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., buffer ionic strength, receptor source). Replicate disputed experiments while controlling for these variables. For example, this compound’s Kd remains consistent in Tris (1.0 ± 0.1 nM) but varies slightly in HEPES (1.0 ± 0.1 nM vs. 2.5 ± 0.2 nM for mepyramine) due to pH effects . Use meta-regression to quantify the impact of methodological differences and publish negative results to reduce publication bias .

Q. What strategies optimize experimental conditions for studying this compound’s allosteric modulation of H1-receptors?

- Methodological Answer : Employ fluorescence resonance energy transfer (FRET) or cryo-EM to visualize receptor conformational changes. Compare this compound’s effects in the presence of sodium ions, which modulate antagonist binding (e.g., Kd shifts from 1.1 ± 0.3 nM to 1.8 ± 0.2 nM for mepyramine in 50 mM vs. 10 mM Tris) . Use molecular dynamics simulations to predict binding pockets and validate with site-directed mutagenesis .

Q. How can this compound’s selectivity over other histamine receptor subtypes (e.g., H2, H3) be rigorously validated?

- Methodological Answer : Perform competitive binding assays against H2/H3 receptors using subtype-specific ligands (e.g., ranitidine for H2). Combine functional assays (e.g., cAMP accumulation for H2) with computational docking to assess cross-reactivity. Report selectivity ratios and correlate with structural features (e.g., this compound’s piperidine ring vs. H2 antagonists’ imidazole groups) .

Q. What analytical techniques are recommended for assessing this compound’s purity and stability in long-term studies?

- Methodological Answer : Use HPLC-MS for purity assessment (≥98% by area under the curve) and accelerated stability testing under varying temperatures/humidity. Characterize degradation products via NMR or X-ray crystallography. For in vitro studies, prepare fresh stock solutions in DMSO and verify concentration via UV-Vis spectroscopy to avoid solvent-induced artifacts .

Q. How should researchers address discrepancies between in vitro binding data and in vivo efficacy for this compound?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) using rodent models. Compare plasma/tissue concentrations with in vitro IC₅₀ values. Use PET imaging with radiolabeled this compound to quantify receptor occupancy in vivo . If efficacy is lower than predicted, assess metabolite activity or protein binding effects .

Q. What computational tools are effective for predicting this compound’s off-target interactions?

- Methodological Answer : Apply ligand-based virtual screening (e.g., SwissTargetPrediction) and structure-based docking (e.g., AutoDock Vina) against databases like ChEMBL. Validate predictions with broad-panel receptor profiling. For example, this compound’s structural similarity to tricyclic antidepressants warrants screening for serotonin/norepinephrine transporter affinity .

Q. How can researchers design translational studies to bridge this compound’s preclinical data to clinical applications?

- Methodological Answer : Use disease-relevant animal models (e.g., guinea pig anaphylaxis for H1 antagonism). Establish dose-response relationships and safety margins (LD₅₀ vs. ED₅₀). Collaborate with clinical pharmacologists to design Phase I trials focusing on pharmacokinetics and biomarker validation (e.g., plasma histamine levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.